![molecular formula C13H13NO4 B3285327 Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate CAS No. 801281-89-0](/img/structure/B3285327.png)
Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate consists of a quinoline ring with substituents. The presence of the hydroxy group (OH), methoxy group (OCH₃), and methyl group (CH₃) at specific positions on the quinoline scaffold contributes to its unique properties .
Scientific Research Applications
Synthesis and Molecular Docking Studies
A study by Kovalenko et al. (2020) explored the consecutive alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a related compound, leading to the formation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and its derivatives. These compounds, including those related to methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate, were studied for their potential as inhibitors of Hepatitis B Virus replication, indicating a potential application in antiviral research (Kovalenko et al., 2020).
Novel Synthesis Methods
Kovalenko et al. (2019) also described a novel method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a precursor to this compound. This synthesis could be relevant for producing various quinoline derivatives for scientific research, potentially impacting fields like medicinal chemistry and drug discovery (Kovalenko et al., 2019).
Antibacterial Activity
Meyer et al. (2001) investigated the antibacterial activity of 4-amino-8-methylquinolines substituted with hydroxy or methoxy groups, which are structurally related to this compound. These compounds showed slight activity against both Gram-positive and Gram-negative bacteria, suggesting their potential application in developing new antibacterial agents (Meyer et al., 2001).
Simeprevir Synthesis
Rádl et al. (2014) discussed the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a building block for Simeprevir, an antiviral drug. This synthesis involves this compound, indicating its role in the synthesis of therapeutically significant compounds (Rádl et al., 2014).
Cytotoxic Activity
A study by Wang et al. (2011) isolated a new quinoline derivative from Streptomyces sp. neau50, which showed cytotoxicity against human lung adenocarcinoma cell lines. This highlights the potential of this compound and its derivatives in cancer research and treatment (Wang et al., 2011).
Dental Plaque Inhibitors
Warner et al. (1975) synthesized various 8-hydroxyquinolines, including compounds structurally related to this compound, and evaluated their antibacterial and antiplaque activities. Some analogs demonstrated in vitro antiplaque activity, suggesting applications in dental health research (Warner et al., 1975).
properties
IUPAC Name |
methyl 7-methoxy-8-methyl-4-oxo-1H-quinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7-11(17-2)5-4-8-10(15)6-9(13(16)18-3)14-12(7)8/h4-6H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIDBMGSTFQIQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=CC2=O)C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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